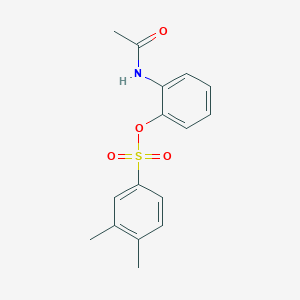![molecular formula C17H18N2O2S B272752 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B272752.png)
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole, also known as TBPS, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the gamma-aminobutyric acid (GABA) type A receptor, which is a major inhibitory neurotransmitter in the central nervous system. TBPS has been used to study the role of GABA receptors in various physiological and pathological conditions, including anxiety, epilepsy, and drug addiction.
Wirkmechanismus
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole acts as a competitive antagonist of the GABA type A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the central nervous system. By binding to the receptor and preventing the binding of GABA, 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole blocks the inhibitory effects of GABA and enhances neuronal excitability. This mechanism of action has been used to study the role of GABA receptors in various physiological and pathological conditions.
Biochemical and physiological effects:
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole has been shown to have a number of biochemical and physiological effects, including the modulation of GABA receptor function, the enhancement of neuronal excitability, and the induction of seizures in animal models. 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole has also been shown to have anxiogenic effects in animal models, suggesting that it may play a role in anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole in lab experiments is its potency and selectivity as a GABA receptor antagonist, which allows for precise modulation of GABA receptor function. However, one limitation is that 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole can induce seizures at high doses, which may limit its use in certain experimental paradigms. Additionally, 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole has a relatively short half-life in vivo, which may limit its usefulness in chronic experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole and GABA receptors. One direction is to investigate the role of GABA receptors in the development and maintenance of drug addiction, and to explore the potential of GABA receptor modulation as a therapeutic strategy for addiction. Another direction is to study the role of GABA receptors in anxiety and depression, and to develop novel GABA receptor modulators with improved therapeutic efficacy and reduced side effects. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole and other GABA receptor modulators, and to develop new tools for studying GABA receptor function in vivo.
Synthesemethoden
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole can be synthesized by the reaction of 4-tert-butylphenylsulfonyl chloride with 1H-benzimidazole in the presence of a base such as triethylamine. The reaction yields a white crystalline solid, which can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole has been used extensively in scientific research to study the role of GABA receptors in various physiological and pathological conditions. It has been used to investigate the mechanism of action of GABA receptors, as well as the effects of GABA receptor modulation on behavior and brain function. 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole has also been used to study the role of GABA receptors in drug addiction and withdrawal, as well as in various neurological disorders such as epilepsy and anxiety.
Eigenschaften
Produktname |
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole |
|---|---|
Molekularformel |
C17H18N2O2S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C17H18N2O2S/c1-17(2,3)13-8-10-14(11-9-13)22(20,21)19-12-18-15-6-4-5-7-16(15)19/h4-12H,1-3H3 |
InChI-Schlüssel |
HAHNLZVLKXZQSL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)


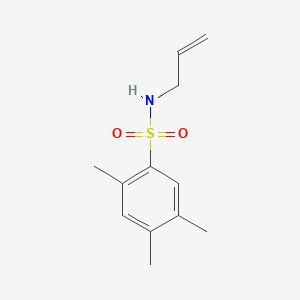
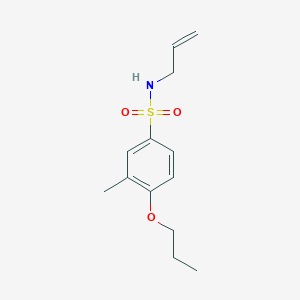
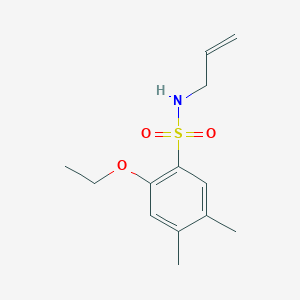

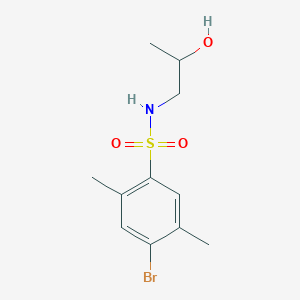

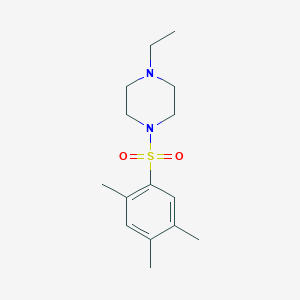
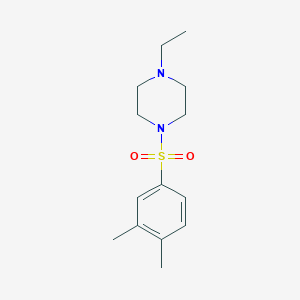
![2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)
